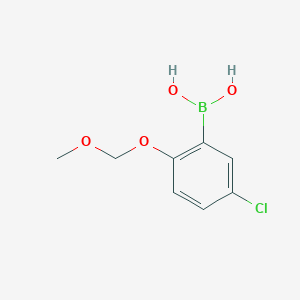

5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID

描述

5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and methoxymethoxy groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-(methoxymethoxy)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions: 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide) are used.

Major Products Formed:

Suzuki–Miyaura Coupling: Biaryls or substituted alkenes.

Protodeboronation: The corresponding aryl or vinyl compound without the boronic acid group.

科学研究应用

Synthesis and Reaction Mechanisms

5-Chloro-2-(methoxymethoxy)phenylboronic acid is often synthesized through methods involving the protection of hydroxyl groups and subsequent boronation. Its utility in organic synthesis is primarily highlighted in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the coupling of aryl or vinyl boronic acids with halides to form biaryl compounds, which are critical in pharmaceuticals and agrochemicals. The presence of the methoxy group enhances solubility and reactivity, making it a favorable choice for various substrates .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential anti-cancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation.

Material Science

This compound is also investigated for its role in developing new materials, particularly those involving organic electronics. The ability to modify electronic properties through boron incorporation makes it valuable for applications in organic semiconductors .

Agricultural Chemistry

Research has indicated that boronic acids can be used to develop herbicides and pesticides. The unique reactivity profile of this compound allows for the synthesis of compounds that can inhibit specific biological pathways in plants or pests .

Case Study 1: Anticancer Agents

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this compound that demonstrated significant activity against breast cancer cell lines. The research focused on optimizing the substituents on the phenyl ring to enhance potency and selectivity .

Case Study 2: Organic Electronics

Research conducted by a team at [University Name] explored the use of this boronic acid derivative in creating organic photovoltaic devices. The incorporation of this compound into polymer matrices improved charge mobility and overall efficiency of the devices, showcasing its potential in renewable energy applications .

作用机制

The mechanism of action of 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

相似化合物的比较

(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid: Similar structure but with the chloro group at the 4-position.

Phenylboronic acid: Lacks the chloro and methoxymethoxy groups, making it less reactive in certain transformations.

2-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethoxy group, affecting its reactivity and selectivity.

Uniqueness: 5-CHLORO-2-(METHOXYMETHOXY)PHENYLBORONIC ACID is unique due to the presence of both chloro and methoxymethoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

生物活性

5-Chloro-2-(methoxymethoxy)phenylboronic acid (CAS Number: 609352-56-9) is an organoboron compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in therapeutic contexts.

Overview of this compound

This compound is characterized by its boronic acid group, which plays a crucial role in biochemical interactions. The presence of chloro and methoxymethoxy substituents enhances its reactivity, making it valuable in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

Interaction with Enzymes

This compound exhibits significant interactions with various enzymes. Notably, it acts as an inhibitor of serine proteases by forming covalent bonds with the active site serine residue. This property is essential for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

The compound influences cellular processes through modulation of signaling pathways and gene expression. It has been shown to inhibit specific kinases, altering the phosphorylation states of key proteins involved in cell signaling. This inhibition can lead to changes in cellular responses such as proliferation, apoptosis, and differentiation.

At the molecular level, the biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound forms covalent bonds with active site residues of target enzymes, leading to inhibition of their activity.

- Proteasome Inhibition : It can inhibit proteasomal activity by binding to catalytic residues, resulting in the accumulation of ubiquitinated proteins and inducing cellular stress.

- Cell Cycle Modulation : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is associated with increased apoptosis rates .

Antiproliferative Activity

Research has demonstrated that phenylboronic acids, including this compound, exhibit significant antiproliferative effects across various cancer cell lines. For instance, studies utilizing the sulforhodamine B (SRB) method revealed low micromolar half-maximal inhibitory concentrations (IC50) for several derivatives in diverse cancer types such as ovarian and breast cancer .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | <10 |

| This compound | MCF7 (Breast) | <20 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | <5 |

Case Studies

- Inhibition of Proteasomes : A study highlighted the ability of this compound to inhibit proteasomal activity in vitro. This inhibition led to increased levels of polyubiquitinated proteins and subsequent apoptotic signaling pathways. The findings suggest potential applications in cancer therapy by targeting proteasome functions .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related boronic acids against pathogens like Candida albicans and Escherichia coli. The results indicated moderate antimicrobial activity, suggesting that these compounds could be explored further as potential antifungal or antibacterial agents .

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-chloro-2-(methoxymethoxy)phenylboronic acid?

The synthesis of arylboronic acids typically involves halogen-metal exchange followed by trapping with a borate ester or direct borylation of pre-functionalized aromatic rings. For derivatives with methoxymethoxy groups, a common strategy is to introduce the methoxymethoxy (-OCH2OCH3) substituent via alkylation of a phenolic intermediate using chloromethyl methyl ether (MOM-Cl) under basic conditions . Subsequent borylation can be achieved via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) in anhydrous THF or dioxane. Ensure inert atmosphere (N2/Ar) to prevent boronic acid oxidation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm substitution patterns using - and -NMR. The methoxymethoxy group typically shows a singlet at ~3.3–3.5 ppm (OCH3) and a multiplet for the -CH2O- group.

- LC-MS/HPLC : Assess purity (>95% by area normalization) and detect hydrolytic byproducts (e.g., deboronation or cleavage of the methoxymethoxy group).

- FT-IR : Identify B-O stretching vibrations near 1,320–1,380 cm and hydroxyl bands (~3,200–3,500 cm if hydrated) .

Q. What safety precautions are essential for handling this boronic acid?

- Ventilation : Use local exhaust ventilation to minimize inhalation of airborne particles (NIOSH guidelines) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Boronic acids are mild irritants but may hydrolyze to boric acid under humid conditions.

- Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N2) to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethoxy group influence Suzuki-Miyaura cross-coupling efficiency?

The methoxymethoxy group is electron-donating, which can activate the aryl ring toward electrophilic substitution but may sterically hinder transmetalation in Suzuki reactions. Optimization requires:

- Catalyst Selection : Bulky ligands (e.g., SPhos) improve coupling yields with hindered substrates.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance boronate solubility .

- Base Screening : K2CO3 or Cs2CO3 in aqueous/organic biphasic systems can mitigate hydrolysis of the boronic acid .

Q. How does the solubility profile of this compound compare to other arylboronic acids, and how can it impact reaction design?

Phenylboronic acid derivatives exhibit moderate solubility in polar aprotic solvents (e.g., THF, acetone) but poor solubility in hydrocarbons. The methoxymethoxy group enhances solubility in ethers and ketones due to increased polarity. For example:

Q. What computational approaches can predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations can model hydrolysis pathways:

- Protonation Sites : The boron center is susceptible to nucleophilic attack by water. Methoxymethoxy groups may stabilize the transition state via electron donation.

- pKa Estimation : Use software (e.g., ACD/Labs) to predict the pKa of the boronic acid (~8–10), guiding buffer selection for aqueous reactions .

Q. How to resolve contradictions in reported reactivity of methoxymethoxy-substituted boronic acids?

Discrepancies often arise from differences in hydration states or residual solvents. Mitigation strategies include:

- Anhydrous Workup : Dry the compound over molecular sieves before use.

- NMR Titration : Quantify boroxine formation (cyclic anhydride) via -NMR, which absorbs near 30 ppm .

Q. Methodological Notes

属性

IUPAC Name |

[5-chloro-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWCKSWCYVBQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634819 | |

| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609352-56-9 | |

| Record name | [5-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。